molecular formula C12H15Br2NO B290608 2,5-dibromo-N-(1-methylbutyl)benzamide

2,5-dibromo-N-(1-methylbutyl)benzamide

カタログ番号 B290608
分子量: 349.06 g/mol
InChIキー: KBNNMTPIIHXYSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dibromo-N-(1-methylbutyl)benzamide, commonly known as VU6005649, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is a potent and selective antagonist of the M1 muscarinic receptor.

作用機序

VU6005649 exerts its effects by binding to the M1 muscarinic receptor and blocking its activation by acetylcholine. This results in an increase in the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
Studies have shown that VU6005649 has a significant effect on cognitive function, learning, and memory. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One of the major advantages of VU6005649 is its selectivity for the M1 muscarinic receptor, which reduces the risk of off-target effects. Additionally, it has a high affinity for the receptor, which makes it a potent antagonist. However, one of the limitations of using VU6005649 in lab experiments is its limited solubility in water, which can make it difficult to administer.

将来の方向性

There are several future directions for the research on VU6005649. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that M1 muscarinic receptor antagonists can improve motor function in animal models of Parkinson's disease. Additionally, there is a need for further research on the long-term effects of VU6005649 on cognitive function and mood regulation. Finally, there is a need for the development of more efficient synthesis methods for VU6005649 to improve its availability for research purposes.
Conclusion
In conclusion, VU6005649 is a potent and selective antagonist of the M1 muscarinic receptor that has significant potential for the treatment of various neurological disorders. Its mechanism of action involves blocking the activation of the M1 muscarinic receptor, which results in an increase in the levels of dopamine and norepinephrine in the brain. While there are some limitations to using VU6005649 in lab experiments, its selectivity and potency make it a promising compound for further research.

合成法

The synthesis of VU6005649 involves a multi-step process that includes the coupling of 2,5-dibromobenzoyl chloride with N-(1-methylbutyl)amine, followed by the reduction of the resulting intermediate to yield VU6005649.

科学的研究の応用

VU6005649 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to be a potent and selective antagonist of the M1 muscarinic receptor, which is involved in cognitive function, learning, and memory.

特性

分子式

C12H15Br2NO

分子量

349.06 g/mol

IUPAC名

2,5-dibromo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H15Br2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChIキー

KBNNMTPIIHXYSM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

正規SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。